molecular formula C32H27ClN4O4 B2798945 N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 931952-15-7

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Número de catálogo B2798945
Número CAS: 931952-15-7
Peso molecular: 567.04
Clave InChI: KRKJDRRUJVLZEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H27ClN4O4 and its molecular weight is 567.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrolytic Reactions and Ring Opening

Quinazoline derivatives are subject to hydrolytic reactions leading to ring opening, a process essential in the synthesis of complex molecules. Shemchuk et al. (2010) demonstrated the hydrolytic cleavage of the quinazoline ring in certain derivatives, highlighting the chemical versatility and reactivity of quinazoline-based compounds which can be harnessed in synthesizing novel chemical entities with potential biological activities Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K. (2010). Russian Journal of Organic Chemistry.

Antimicrobial Applications

Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial properties. Desai et al. (2007) synthesized new compounds showing promising antibacterial and antifungal activities, indicating the potential of quinazolinone derivatives as antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). ChemInform. This suggests that similar compounds, including the one , could have applications in developing new antimicrobial drugs.

Anticancer and Docking Studies

Quinazolinone compounds have been subjected to anticancer evaluations and docking studies to understand their mechanism of action. Soda et al. (2022) described the synthesis of quinazolinone derivatives and their evaluation against various cancer cell lines, showing promising results in certain compounds Soda, A. K., Krishna C. S., P., Chilaka, S. K., Krishna E., V., Misra, S., & Madabhushi, S. (2022). RSC Advances. These findings underscore the potential therapeutic applications of quinazolinone derivatives in cancer treatment.

Anticonvulsant Activities

Further research has explored the anticonvulsant activities of quinazolinone derivatives. Kothayer et al. (2019) synthesized novel quinazolinone compounds and evaluated their anticonvulsant efficacy, discovering that some derivatives exhibited significant activity in standard tests Kothayer, H., Ibrahim, S., Soltan, M. K., Rezq, S., & Mahmoud, S. (2019). Drug Development Research. This research highlights the potential of quinazolinone derivatives in developing new treatments for epilepsy or related neurological conditions.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde to form the intermediate, which is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(p-tolylamino)acetaldehyde", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate.", "Step 2: Reaction of the intermediate with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a catalyst such as acetic acid to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

Número CAS

931952-15-7

Fórmula molecular

C32H27ClN4O4

Peso molecular

567.04

Nombre IUPAC

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H27ClN4O4/c1-21-10-16-25(17-11-21)35-29(38)20-36-28-9-5-3-7-26(28)31(40)37(32(36)41)19-22-12-14-23(15-13-22)30(39)34-18-24-6-2-4-8-27(24)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38)

Clave InChI

KRKJDRRUJVLZEP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.